2-{1-[2-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}-2H-1,2,3-triazole
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Overview
Description
2-{1-[2-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}-2H-1,2,3-triazole is a complex organic compound that features a unique combination of functional groups, including a pyrrolidine ring, a triazole ring, and a trifluoromethylbenzenesulfonyl group. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[2-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}-2H-1,2,3-triazole typically involves multiple steps, starting with the preparation of the pyrrolidine and triazole rings. One common approach is to first synthesize the pyrrolidine ring through a cyclization reaction of an appropriate precursor. The triazole ring can be formed via a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
The trifluoromethylbenzenesulfonyl group is then introduced through a sulfonylation reaction, where the pyrrolidine-triazole intermediate is treated with a trifluoromethylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for the cycloaddition and sulfonylation steps, as well as the development of more efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{1-[2-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of new sulfonamide or sulfone derivatives.
Scientific Research Applications
2-{1-[2-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}-2H-1,2,3-triazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-{1-[2-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}-2H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonyl group can form strong hydrogen bonds with target proteins, while the triazole ring can participate in π-π stacking interactions, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring but differ in the substitution pattern and functional groups.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring but different substituents, such as pyrrolidine-2,5-diones.
Trifluoromethylbenzenesulfonyl Compounds: Compounds with the trifluoromethylbenzenesulfonyl group but different core structures.
Uniqueness
2-{1-[2-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}-2H-1,2,3-triazole is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the triazole and pyrrolidine rings provide a versatile scaffold for further functionalization and interaction with biological targets.
Properties
IUPAC Name |
2-[1-[2-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-yl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O2S/c14-13(15,16)11-3-1-2-4-12(11)23(21,22)19-8-5-10(9-19)20-17-6-7-18-20/h1-4,6-7,10H,5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMONTCUGNJBVGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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